2,5-Difluorophenylacetyl chloride

Medicinal Chemistry KSP Inhibitor hERG Liability

2,5-Difluorophenylacetyl chloride (C8H5ClF2O, MW 190.57) is a difluorinated aromatic acyl chloride building block. It is prepared from 2,5-difluorophenylacetic acid via reaction with thionyl chloride and is typically supplied as a colorless liquid with a purity of ≥95-99.7%.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57
CAS No. 157033-23-3
Cat. No. B2770445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenylacetyl chloride
CAS157033-23-3
Molecular FormulaC8H5ClF2O
Molecular Weight190.57
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC(=O)Cl)F
InChIInChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2
InChIKeyLQGHDMOEOHWRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluorophenylacetyl Chloride (CAS 157033-23-3): A Specialized Difluorinated Acylating Agent for Pharmaceutical Intermediates


2,5-Difluorophenylacetyl chloride (C8H5ClF2O, MW 190.57) is a difluorinated aromatic acyl chloride building block. It is prepared from 2,5-difluorophenylacetic acid via reaction with thionyl chloride [1] and is typically supplied as a colorless liquid with a purity of ≥95-99.7% . The compound's specific 2,5-difluoro substitution pattern on the phenyl ring, relative to other fluorophenylacetyl chlorides (e.g., 4-fluoro, 3-fluoro, or 2,4-difluoro), imparts a unique combination of electronic and steric properties, which is critical for its intended use as a precursor in the synthesis of biologically active molecules [1].

Why 2,5-Difluorophenylacetyl Chloride Cannot Be Simply Replaced by a Mono-Fluoro or Alternative Difluoro Isomer


In medicinal chemistry, the precise positioning of fluorine atoms on an aromatic ring profoundly impacts target binding, metabolic stability, and downstream biological activity [1]. The 2,5-difluoro substitution pattern in 2,5-difluorophenylacetyl chloride is not interchangeable with its 4-fluoro, 3-fluoro, or even 2,4-difluoro analogs. The specific ortho (2-) and meta (5-) fluorine arrangement modulates the electronic environment and lipophilicity of the final molecule differently than other regioisomers. This can lead to significant variations in critical drug-like properties, including potency (IC50/Ki), selectivity, and metabolic half-life. For instance, a study on Kinesin Spindle Protein (KSP) inhibitors demonstrated that the 2,5-difluorophenyl group was specifically selected over other fluorophenyl moieties to overcome hERG channel binding and poor in vivo potency issues, highlighting that substituting this group with a different regioisomer would likely compromise the therapeutic profile [2]. Therefore, the choice of 2,5-difluorophenylacetyl chloride is a deliberate structural requirement to achieve the desired pharmacological outcome, and generic substitution carries a high risk of project failure.

Quantitative Differentiation Evidence: 2,5-Difluorophenylacetyl Chloride vs. Closest Analogs


Improved Selectivity Over hERG Channel: A Direct Comparison of KSP Inhibitors

In the development of MK-0731, a KSP inhibitor, the 2,5-difluorophenyl moiety was a key structural feature. The compound MK-0731, which contains this moiety, exhibited an IC50 of 6 nM against the KSP target [1]. Importantly, this compound was specifically designed to circumvent the hERG channel binding that plagued earlier KSP inhibitors containing alternative aromatic groups [2]. The study indicates that the 2,5-difluoro substitution was selected over other fluorophenyl patterns to achieve a favorable balance of high potency and reduced cardiotoxicity risk.

Medicinal Chemistry KSP Inhibitor hERG Liability Oncology

Enhanced Activity in NCX Inhibition: A Cross-Study Comparison of SEA0400 vs. KB-R7943

The compound SEA0400, which is synthesized from a 2,5-difluorophenyl building block, is a potent and selective inhibitor of the Na+-Ca2+ exchanger (NCX) [1]. It demonstrates significantly higher potency compared to KB-R7943, an earlier NCX inhibitor. SEA0400 inhibits Na+-dependent Ca2+ uptake in cultured neurons, astrocytes, and microglia with an IC50 range of 5 to 33 nM [1]. In contrast, KB-R7943 exhibits IC50 values in the 2 to 4 μM range [1].

Pharmacology Sodium-Calcium Exchanger Neuroprotection Ischemia

In Silico Lipophilicity (LogP) Differentiation from Other Regioisomers

Lipophilicity, a key determinant of ADME properties, differs among fluorophenylacetyl chloride isomers. For 2,5-Difluorophenylacetyl chloride, the consensus calculated LogP is 2.83 . This value distinguishes it from its mono-fluorinated analogs, 4-Fluorophenylacetyl chloride (ACD/LogP 2.14) and 3-Fluorophenylacetyl chloride (ACD/LogP 2.29) , indicating a notable increase in lipophilicity due to the second fluorine atom.

Cheminformatics Lipophilicity ADME Property Prediction

High Purity Availability Enables Reproducible Synthesis in Advanced Applications

Reproducible synthesis of complex drug candidates requires high-purity starting materials. 2,5-Difluorophenylacetyl chloride is available from commercial suppliers with a purity of ≥95% to 99.7% (by GC) . The availability of a high-purity (>99%) form is a critical differentiator for applications in advanced medicinal chemistry, where the presence of even small amounts of regioisomeric impurities (e.g., 2,4-difluoro isomer) could lead to ambiguous SAR data or require additional purification steps.

Synthetic Chemistry Quality Control API Intermediate Reproducibility

High-Impact Applications of 2,5-Difluorophenylacetyl Chloride in Drug Discovery and Development


Synthesis of Next-Generation Kinesin Spindle Protein (KSP) Inhibitors for Oncology

2,5-Difluorophenylacetyl chloride is a crucial building block for the synthesis of advanced KSP inhibitors, such as MK-0731 [1]. Research groups focusing on mitotic kinesins for cancer therapy should procure this compound to access the 2,5-difluorophenyl pharmacophore. This pharmacophore was specifically selected to overcome hERG channel binding and poor in vivo potency issues, a critical step for advancing candidates into clinical trials for taxane-refractory solid tumors [1]. Using alternative fluorophenylacetyl chlorides would not reproduce the optimized profile of MK-0731.

Development of Potent and Selective Na+/Ca2+ Exchanger (NCX) Inhibitors for Ischemia-Reperfusion Injury

For research programs in neuroscience and cardiology investigating NCX as a therapeutic target for stroke or myocardial infarction, 2,5-difluorophenylacetyl chloride is the required precursor for synthesizing SEA0400 and its analogs [1]. SEA0400 has demonstrated an IC50 of 5-33 nM against NCX, a potency that is 60- to 800-fold greater than the earlier inhibitor KB-R7943 [1]. This high level of activity is directly attributable to the 2,5-difluorophenyl moiety, and substituting the building block would lead to a loss of this critical potency advantage.

Structure-Activity Relationship (SAR) Studies Requiring Precise Control Over Aromatic Substitution

Medicinal chemists conducting SAR studies on aromatic acyl chloride building blocks will find 2,5-difluorophenylacetyl chloride essential for probing the effects of the 2,5-difluoro substitution pattern. Its distinct consensus LogP of 2.83 differentiates it from other isomers like 4-fluorophenylacetyl chloride (LogP ~2.14) [1][2]. This allows researchers to systematically investigate how the specific 2,5-difluoro arrangement influences target binding, cellular permeability, and metabolic stability compared to other fluorophenyl derivatives, providing a clear and verifiable basis for selecting this specific isomer over others.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluorophenylacetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.